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Compound of Interest

Compound Name: C13H13BrN2OS2

Cat. No.: B12180299 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the derivatization of the novel thiazole-

containing compound with the molecular formula C13H13BrN2OS2. Thiazole and its

derivatives are of significant interest in medicinal chemistry due to their wide range of biological

activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] These

protocols are designed to assist researchers in modifying the core structure of

C13H13BrN2OS2 to explore its structure-activity relationships (SAR) and develop new

therapeutic agents.

Hypothetical Structure of C13H13BrN2OS2
For the purpose of this guide, we propose a hypothetical structure for C13H13BrN2OS2 that is

consistent with its molecular formula and contains a thiazole moiety, a common scaffold in

pharmacologically active compounds.[3][4] The proposed structure is 4-(5-bromothiophen-2-yl)-

N-(thiazol-2-yl)butanamide. This structure contains both a thiazole and a thiophene ring, which

are important sulfur-containing heterocycles in drug discovery.[5]

Proposed Structure:

IUPAC Name: 4-(5-bromothiophen-2-yl)-N-(thiazol-2-yl)butanamide

Molecular Formula: C13H13BrN2OS2
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Key Features:

A central butanamide linker

A terminal 2-aminothiazole group, which is a common starting point for derivatization.[6]

A 5-bromothiophen-2-yl group, offering sites for modification.

General Derivatization Strategies
The derivatization of C13H13BrN2OS2 can be approached by targeting several reactive sites

within the molecule. The primary locations for chemical modification are the thiazole ring, the

secondary amine of the amide linkage, and the bromine-substituted thiophene ring.

Key Derivatization Reactions:

N-Alkylation of the Thiazole Ring: Alkylation of the nitrogen atom in the thiazole ring can lead

to the formation of thiazolium salts, which have applications as catalysts and have shown

biological activity.[6][7]

Electrophilic Substitution on the Thiazole Ring: Depending on the existing substituents,

electrophilic substitution reactions such as halogenation or sulfonation can occur at the C4 or

C5 position of the thiazole ring.[6]

Nucleophilic Substitution on the Thiazole Ring: The C2 position of the thiazole ring is

susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized.[6]

Modification of the Amide Linkage: The secondary amine of the amide can potentially be

alkylated or acylated under specific conditions, although this may be challenging without

affecting other parts of the molecule.

Cross-Coupling Reactions on the Bromothiophene Ring: The bromine atom on the thiophene

ring is an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents.

Experimental Protocols
The following are detailed protocols for key derivatization reactions.
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3.1. Protocol 1: N-Alkylation of the Thiazole Ring

This protocol describes the reaction of C13H13BrN2OS2 with an alkyl halide to form a

thiazolium salt.

Materials:

C13H13BrN2OS2

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Anhydrous N,N-dimethylformamide (DMF)

Diethyl ether

Round-bottom flask

Magnetic stirrer

Stir bar

Reflux condenser

Nitrogen or argon atmosphere setup

Procedure:

Dissolve C13H13BrN2OS2 (1.0 eq) in anhydrous DMF in a round-bottom flask under an

inert atmosphere.

Add the alkyl halide (1.1 eq) to the solution.

Stir the reaction mixture at room temperature for 24 hours or heat to 50-60 °C for 4-6

hours if the reaction is slow. Monitor the reaction progress by thin-layer chromatography

(TLC).

Upon completion, cool the reaction mixture to room temperature.

Precipitate the product by adding diethyl ether to the reaction mixture.
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Collect the solid product by vacuum filtration.

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

Dry the product under vacuum.

Characterize the final product by NMR and mass spectrometry.

3.2. Protocol 2: Suzuki Cross-Coupling on the Bromothiophene Ring

This protocol details the palladium-catalyzed Suzuki coupling of C13H13BrN2OS2 with a

boronic acid to introduce a new aryl or alkyl group.

Materials:

C13H13BrN2OS2

Aryl or alkyl boronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

Base (e.g., K2CO3, Na2CO3, 2.0 eq)

Solvent system (e.g., toluene/ethanol/water or dioxane/water)

Round-bottom flask

Magnetic stirrer

Stir bar

Reflux condenser

Nitrogen or argon atmosphere setup

Procedure:

To a round-bottom flask, add C13H13BrN2OS2 (1.0 eq), the boronic acid (1.2 eq), the

palladium catalyst (0.05 eq), and the base (2.0 eq).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12180299?utm_src=pdf-body
https://www.benchchem.com/product/b12180299?utm_src=pdf-body
https://www.benchchem.com/product/b12180299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12180299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the solvent system under an inert atmosphere.

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor

the reaction progress by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the organic solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Characterize the purified product by NMR and mass spectrometry.

Quantitative Data Summary
The following table summarizes hypothetical yield and purity data for a series of derivatization

reactions based on the protocols described above. This data is for illustrative purposes to guide

researchers in their experimental design.
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Derivative ID
Derivatization
Reaction

Reagent Yield (%)
Purity (%) (by
HPLC)

C13H13BrN2OS

2-D01
N-Alkylation Methyl Iodide 85 98

C13H13BrN2OS

2-D02
N-Alkylation Benzyl Bromide 78 97

C13H13BrN2OS

2-D03
Suzuki Coupling

Phenylboronic

Acid
65 95

C13H13BrN2OS

2-D04
Suzuki Coupling

4-

Methoxyphenylb

oronic Acid

62 96

C13H13BrN2OS

2-D05
Suzuki Coupling

Pyridine-3-

boronic Acid
55 94

Visualizations
5.1. Experimental Workflow for Derivatization

The following diagram illustrates a general workflow for the synthesis and derivatization of

C13H13BrN2OS2 and subsequent biological evaluation.

Caption: General workflow for C13H13BrN2OS2 derivatization and evaluation.

5.2. Hypothetical Signaling Pathway Inhibition

Thiazole derivatives have been investigated as inhibitors of various signaling pathways

implicated in cancer.[1] The diagram below depicts a hypothetical scenario where a derivative

of C13H13BrN2OS2 inhibits the PI3K/Akt signaling pathway.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a C13H13BrN2OS2 derivative.

These protocols and guidelines are intended to serve as a starting point for the chemical

modification of C13H13BrN2OS2. Researchers are encouraged to adapt and optimize these

methods based on their specific research goals and available resources.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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